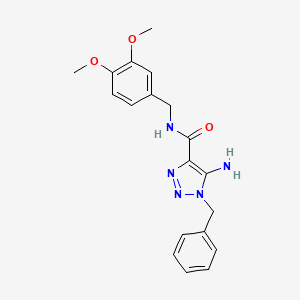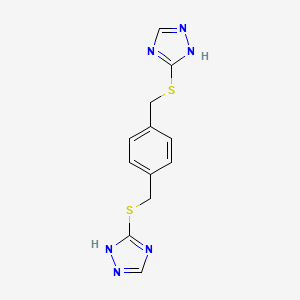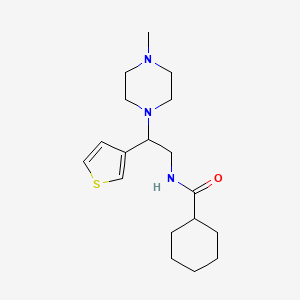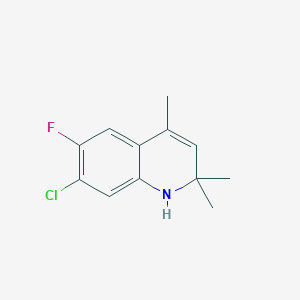![molecular formula C17H10F3NO3S2 B2925116 (5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 303056-54-4](/img/structure/B2925116.png)
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives, including compounds structurally similar to the one , have been extensively studied for their antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, finding some compounds exhibited promising activities (Gouda, M. A. Berghot, A. Shoeib, A. Khalil, 2010). Similarly, Baviskar et al. (2013) developed new thiazolidin-4-one derivatives with potential antimicrobial effects, suggesting a broad applicability of this chemical framework in combating microbial infections (Baviskar, B. A., Khadabadi, S. S., & Deore, S. L., 2013).
Synthesis and Chemical Properties
The synthetic versatility of thiazolidinone derivatives is well-documented. Makki et al. (2016) explored the synthesis, voltammetric, and analytical applications of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives, showcasing the compound class's chemical diversity and applicability in various fields (Makki, M., Alfooty, K., Abdel-Rahman, R. M., & El-Shahawi, M. S., 2016). The work of Kamila and Biehl (2012) on microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives further demonstrates the compound class's adaptability and potential in drug discovery (Kamila, S., & Biehl, E. R., 2012).
Potential Medicinal Applications
Beyond antimicrobial activity, thiazolidinone derivatives have shown potential across various pharmacological areas. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including thiazolidin-4-one compounds, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the compound class's therapeutic potential (Küçükgüzel, Ş. G., et al., 2013). This is supported by research from Wrobel et al. (1998), who investigated novel thiazolidine-2,4-diones as antihyperglycemic agents, indicating the relevance of thiazolidinone derivatives in addressing metabolic disorders (Wrobel, J. M., et al., 1998).
Properties
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3S2/c18-17(19,20)10-2-1-3-11(8-10)21-15(24)14(26-16(21)25)7-9-4-5-12(22)13(23)6-9/h1-8,22-23H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYGVGLDWMWPK-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
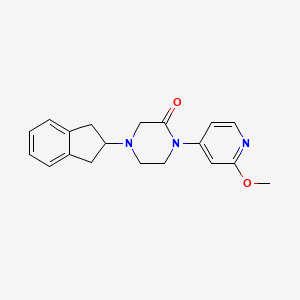
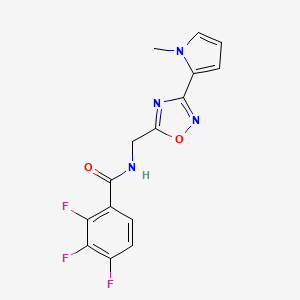


![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)
![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
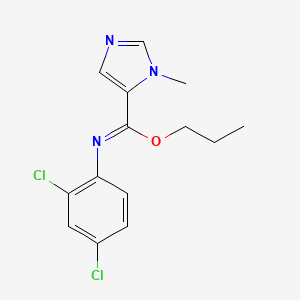

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)
